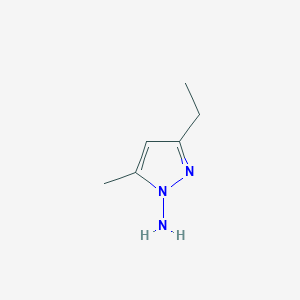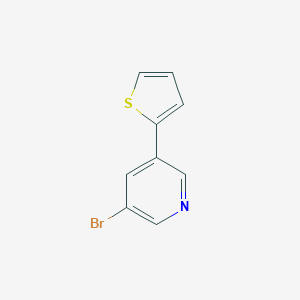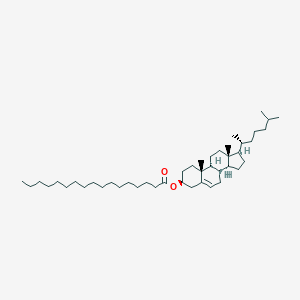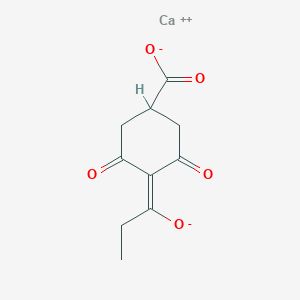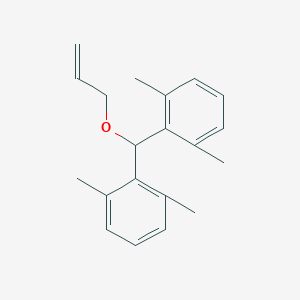
2,2'-((Allyloxy)methylene)bis(1,3-dimethylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2’-((Allyloxy)methylene)bis(1,3-dimethylbenzene)” is a chemical compound with the molecular formula C20H24O . Its molecular weight is 280.41 g/mol .
Molecular Structure Analysis
The molecular structure of “2,2’-((Allyloxy)methylene)bis(1,3-dimethylbenzene)” is represented by the formula C20H24O . Detailed structural analysis would typically involve techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
Specific chemical reactions involving “2,2’-((Allyloxy)methylene)bis(1,3-dimethylbenzene)” are not provided in the search results. Detailed reaction mechanisms and conditions would typically be found in chemical literature or databases .Applications De Recherche Scientifique
Liquid Crystal Research
The study by Henderson & Imrie (2011) focuses on methylene-linked liquid crystal dimers, which exhibit unique transitional properties, including a twist-bend nematic phase. This research highlights the impact of molecular structure on the mesophases of liquid crystals, potentially relevant to the applications of "2,2'-((Allyloxy)methylene)bis(1,3-dimethylbenzene)" in materials science (Henderson & Imrie, 2011).
Environmental Impact of Brominated Flame Retardants
Zuiderveen, Slootweg, & de Boer (2020) provide a critical review on the occurrence and potential risks of novel brominated flame retardants (NBFRs) in various environments. This review could inform research on similar compounds, including "2,2'-((Allyloxy)methylene)bis(1,3-dimethylbenzene)", especially regarding their environmental fate and toxicity (Zuiderveen et al., 2020).
Synthesis of Organic Compounds
Gu et al. (2009) developed a practical synthesis method for 5,5′-Methylene-bis(benzotriazole), showcasing techniques that could be applicable to synthesizing "2,2'-((Allyloxy)methylene)bis(1,3-dimethylbenzene)" and exploring its potential applications in producing metal passivators and light-sensitive materials (Gu et al., 2009).
Methylene Blue in Medical Applications
Cwalinski et al. (2020) review the use of methylene blue, a compound known for its fluorescent properties, in various medical applications. Insights from this review could be relevant for exploring the fluorescence or medical imaging potential of "2,2'-((Allyloxy)methylene)bis(1,3-dimethylbenzene)" (Cwalinski et al., 2020).
Amyloid Imaging in Alzheimer's Disease
Nordberg (2007) discusses the development of amyloid imaging ligands for Alzheimer's disease, highlighting the role of chemical compounds in medical diagnostics. This research might offer a framework for studying "2,2'-((Allyloxy)methylene)bis(1,3-dimethylbenzene)" in the context of developing imaging agents or therapeutic compounds (Nordberg, 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(2,6-dimethylphenyl)-prop-2-enoxymethyl]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O/c1-6-13-21-20(18-14(2)9-7-10-15(18)3)19-16(4)11-8-12-17(19)5/h6-12,20H,1,13H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVBXIYBEIVFDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B163136.png)



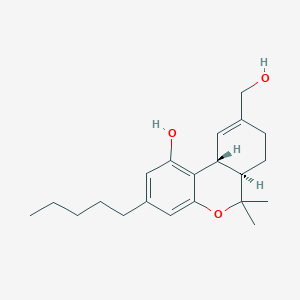
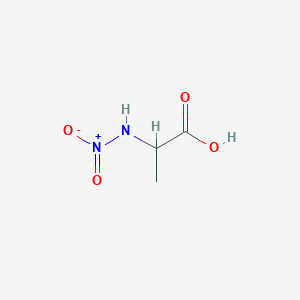

![2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole](/img/structure/B163156.png)
